molecular formula C10H15NO5 B14463434 Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate CAS No. 70791-60-5

Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate

Cat. No.: B14463434
CAS No.: 70791-60-5
M. Wt: 229.23 g/mol
InChI Key: RSGHQTICVJBRDS-UHFFFAOYSA-N
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Description

Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring an imino group and an allyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the allyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The allyl ether moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted malonates, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate involves its reactivity as an enolate ion. The enolate ion acts as a nucleophile, attacking electrophilic centers in various reactions. The presence of the imino group and allyl ether moiety influences its reactivity and the types of reactions it can undergo. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of propanedioic acid without the imino and allyl ether groups.

    Diethyl allylmalonate: Similar structure but lacks the imino group.

    Diethyl 2-allylmalonate: Another related compound with an allyl group but different substitution pattern.

Properties

CAS No.

70791-60-5

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

diethyl 2-prop-2-enoxyiminopropanedioate

InChI

InChI=1S/C10H15NO5/c1-4-7-16-11-8(9(12)14-5-2)10(13)15-6-3/h4H,1,5-7H2,2-3H3

InChI Key

RSGHQTICVJBRDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOCC=C)C(=O)OCC

Origin of Product

United States

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